

Cyclo(Gly-His): A Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclo(Gly-His)

Cat. No.: B104471

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Introduction

Cyclo(Gly-His), also known as cyclo(glycyl-histidyl), is a cyclic dipeptide (CDP) or 2,5-diketopiperazine composed of the amino acids glycine and histidine.[1][2] These cyclic structures offer enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for drug development.[1][3] **Cyclo(Gly-His)** has emerged as a molecule of interest due to its demonstrated biological activities, including anticancer, antithrombotic, and cardiovascular effects.[3][4] Its unique structure, featuring an imidazole side chain from histidine, may also play a role in metal ion coordination within biological systems.[2] This document provides a comprehensive technical overview of the existing research on **Cyclo(Gly-His)**, focusing on its therapeutic applications, summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.

Therapeutic Potential and Mechanisms of Action

Research has highlighted several areas where **Cyclo(Gly-His)** shows significant therapeutic promise. The primary activities identified include anticancer, antithrombotic, and potential anti-fibrotic effects.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of **Cyclo(Gly-His)** against various human cancer cell lines. Notably, it has shown inhibitory effects on breast and cervical cancer cells.[3][4][5] While the precise mechanism of its anticancer action is not fully elucidated, its ability to inhibit cell proliferation is significant. The activity is potent, though it requires concentrations in the millimolar and micromolar range.

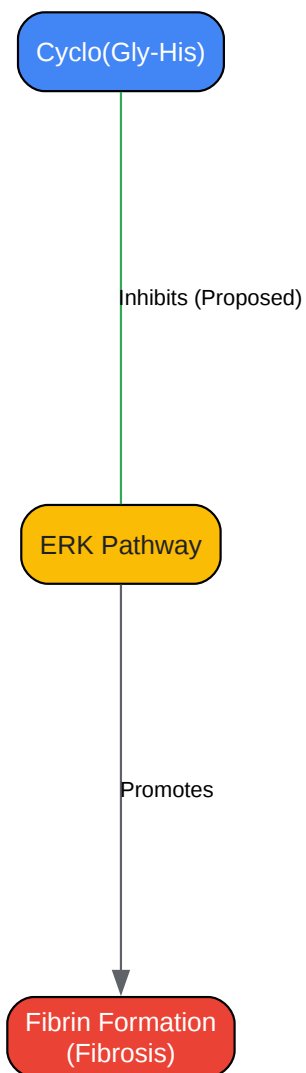
Antithrombotic and Cardiovascular Effects

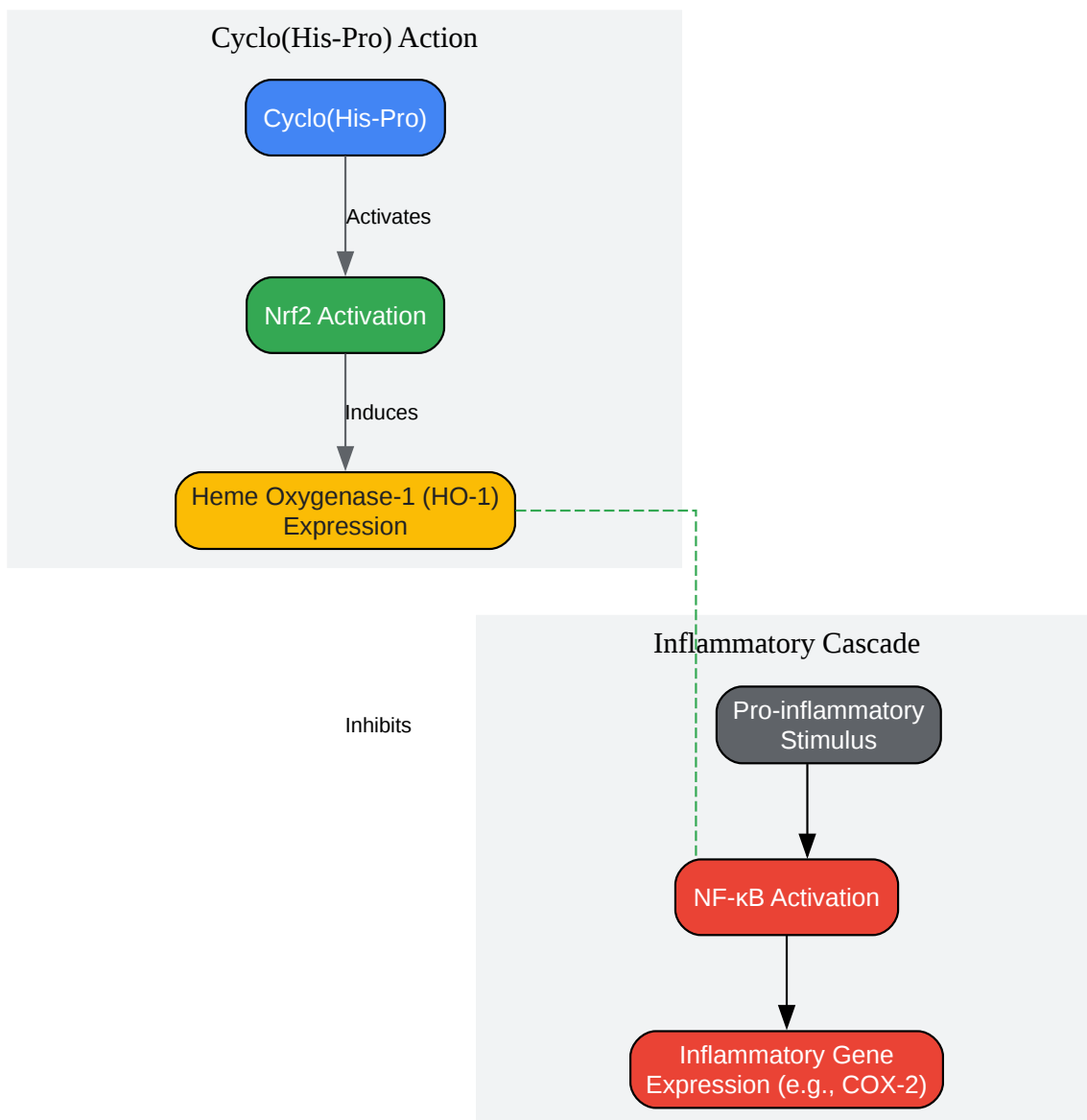
Cyclo(Gly-His) exhibits notable hematological effects, particularly in the context of thrombosis. It has been shown to inhibit thrombin, a key enzyme in the coagulation cascade, thereby reducing the rate of fibrin formation.[3][4] Furthermore, it significantly inhibits thrombin-induced platelet aggregation.[3][4]

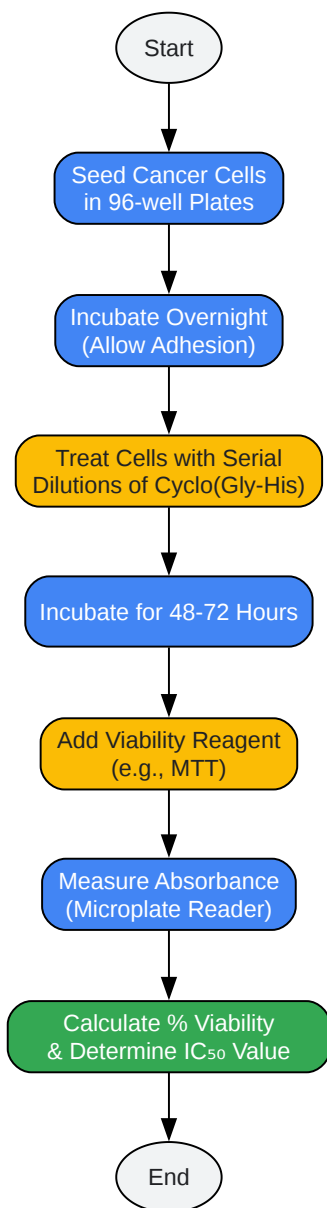
In studies using isolated rat hearts, **Cyclo(Gly-His)** at a concentration of 100 μM was found to decrease the heart rate, coronary flow rate, and left ventricular systolic pressure, indicating a potential role in modulating cardiovascular function.[3][4]

Potential Anti-fibrotic Properties

The inhibition of fibrin formation by **Cyclo(Gly-His)** suggests potential anti-fibrotic properties.[3] While the exact mechanism has not been fully detailed, it is hypothesized that it may involve the inhibition of the Extracellular signal-regulated kinase (ERK) pathway, which is known to play a role in cellular proliferation and fibrosis.[3]







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- To cite this document: BenchChem. [Cyclo(Gly-His): A Technical Guide on its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104471#cyclo-gly-his-as-a-potential-therapeutic-agent]

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